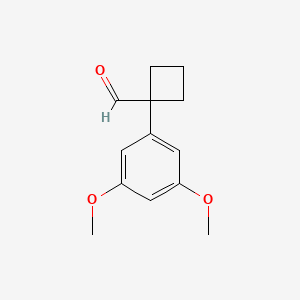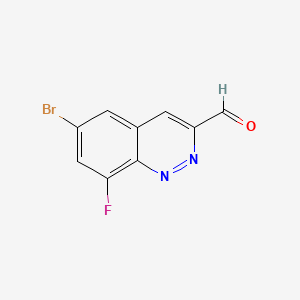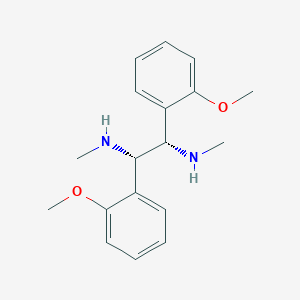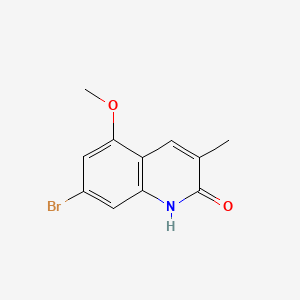
n-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide is a synthetic organic compound characterized by the presence of a cyano group, a fluorophenyl group, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide typically involves the reaction of 2-fluorothiophenol with N-methyl-3-bromopropanamide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the thiolate anion formed from 2-fluorothiophenol attacks the bromopropanamide, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as nitronium ion, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of primary amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
N-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the thioether linkage may facilitate binding to hydrophobic pockets in proteins. The fluorophenyl group can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Cyanoethyl)-2-{[2-(2-fluorophenyl)ethyl]amino}acetamide
- 2-Chloro-n-(2-cyanoethyl)-n-(2-fluorophenyl)acetamide
Uniqueness
N-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thioether linkage and the fluorophenyl group distinguishes it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Propiedades
Fórmula molecular |
C13H15FN2OS |
|---|---|
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
N-(2-cyanoethyl)-3-(2-fluorophenyl)sulfanyl-N-methylpropanamide |
InChI |
InChI=1S/C13H15FN2OS/c1-16(9-4-8-15)13(17)7-10-18-12-6-3-2-5-11(12)14/h2-3,5-6H,4,7,9-10H2,1H3 |
Clave InChI |
QSSDVVQDYOOGME-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC#N)C(=O)CCSC1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-Dimethyl-3-azabicyclo[4.1.0]heptane](/img/structure/B14896359.png)








![1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)


![(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
